molecular formula C11H16N2O2S B13572218 Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate

Cat. No.: B13572218
M. Wt: 240.32 g/mol
InChI Key: QDOICUMNKKQSIR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate, with the CAS number 1495391-70-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anticonvulsant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2SC_{11}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 240.32 g/mol. The structure incorporates a thiazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL

The compound demonstrated significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticonvulsant Activity

Thiazole derivatives have also shown promise in the treatment of epilepsy. In a study exploring the anticonvulsant properties of related compounds, this compound was assessed in seizure models.

Table 2: Anticonvulsant Activity in Animal Models

CompoundED50 (mg/kg)ModelReference
This compound24.5Maximal Electroshock Test (MES)
Control (Standard Drug)20.0MES

The results indicated that the compound has comparable efficacy to standard anticonvulsant medications, suggesting its potential utility in treating seizure disorders.

Anticancer Activity

The anticancer potential of this compound was investigated against several cancer cell lines, including breast and prostate cancer models.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.5
PC3 (Prostate Cancer)12.3

The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Case Study on Antimicrobial Effects : A study conducted on various thiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted antimicrobial efficacy. This compound was among the most effective derivatives tested against Gram-positive bacteria .
  • Anticonvulsant Research : In an experimental model assessing seizure activity, this compound showed protective effects comparable to established anticonvulsants, suggesting that it may act through similar mechanisms involving GABAergic pathways .
  • Anticancer Evaluation : The compound was tested for its ability to induce apoptosis in cancer cells, revealing that it triggers caspase-dependent pathways leading to cell death in both breast and prostate cancer models .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

methyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C11H16N2O2S/c1-15-10(14)6-9-7-16-11(13-9)8-2-4-12-5-3-8/h7-8,12H,2-6H2,1H3

InChI Key

QDOICUMNKKQSIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=N1)C2CCNCC2

Origin of Product

United States

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